2,3-Bis(sulfosulfanyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(sulfosulfanyl)butanedioic acid is an organic compound with the molecular formula C4H6O6S2 It is a dicarboxylic acid derivative with two sulfosulfanyl groups attached to the butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfosulfanyl)butanedioic acid typically involves the introduction of sulfosulfanyl groups to a butanedioic acid derivative. One common method involves the reaction of butanedioic acid with sulfur-containing reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(sulfosulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosulfanyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfosulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted butanedioic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(sulfosulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(sulfosulfanyl)butanedioic acid involves its interaction with molecular targets through its sulfosulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, modulation of signaling pathways, and alteration of cellular redox states.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(sulfanyl)butanedioic acid: Similar structure but with thiol groups instead of sulfosulfanyl groups.
Butanedioic acid: The parent compound without any sulfur-containing groups.
2,3-Dimercaptosuccinic acid: Contains two thiol groups and is used as a chelating agent.
Uniqueness
2,3-Bis(sulfosulfanyl)butanedioic acid is unique due to the presence of sulfosulfanyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The sulfosulfanyl groups enhance its ability to participate in redox reactions and form covalent bonds with biomolecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
111728-41-7 |
---|---|
Molecular Formula |
C4H6O10S4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,3-bis(sulfosulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O10S4/c5-3(6)1(15-17(9,10)11)2(4(7)8)16-18(12,13)14/h1-2H,(H,5,6)(H,7,8)(H,9,10,11)(H,12,13,14) |
InChI Key |
BPHJUSZFBANKMG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)SS(=O)(=O)O)(C(=O)O)SS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.